molecular formula C9H12N2O3 B2528209 N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide CAS No. 2411263-40-4

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide

Cat. No.: B2528209
CAS No.: 2411263-40-4
M. Wt: 196.206
InChI Key: PLWJWJRKAJSIFN-UHFFFAOYSA-N
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Description

N-(6-Oxo-5-oxa-7-azaspiro[34]octan-2-yl)prop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-5-oxa-7-azaspiro[34]octan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scaling up the laboratory synthesis would involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-7(12)11-6-3-9(4-6)5-10-8(13)14-9/h2,6H,1,3-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWJWJRKAJSIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2(C1)CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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